(E)-3-Hydroxy-4-nonenoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

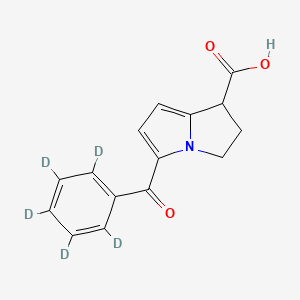

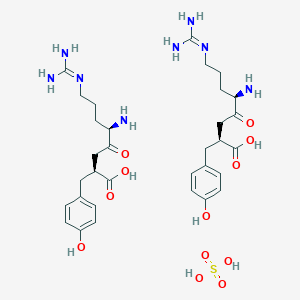

(E)-3-Hydroxy-4-nonenoic acid, also known as HNE, is a highly reactive aldehyde that is generated from the peroxidation of polyunsaturated fatty acids. It is a biomarker of oxidative stress and has been implicated in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In recent years, there has been a growing interest in HNE as a potential therapeutic target and a biomarker for disease diagnosis and prognosis.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Analysis

- (E)-3-Hydroxy-4-nonenoic acid, also referred to as 4-hydroxy-2(E)-nonenal (HNE), is synthesized through various methods for research purposes. A notable method involves a two-step procedure starting from 3(Z)-nonenol, resulting in HNE with a yield of 48±7% (Gardner, Bartelt, & Weisleder, 1992).

Biotransformation Studies

- HNE's biotransformation has been studied using liquid chromatography and electrospray ionisation mass spectrometry (LC/ESI-MS). Stable isotope-labelled HNE is used as a tracer for in vitro metabolism, helping to distinguish metabolites from endogens (Jouanin et al., 2011).

Metabolic Pathways in Biological Systems

- In isolated perfused rat hearts, the metabolism of HNE was studied, revealing major metabolic transformations involving glutathione conjugation and oxidation to 4-hydroxy-2-nonenoic acid. Further metabolism of GS-HNE conjugate involves aldose reductase-mediated reduction (Srivastava et al., 1998).

Enantioseparation and Analysis

- Direct and indirect high-performance liquid chromatography methods have been developed for the enantioseparation of HNEA, a marker of lipid peroxidation and product of HNE metabolism (Břicháč, Honzátko, & Picklo, 2007).

Flavor and Odor Analysis

- The synthesis of 2-nonen-4-olide from (E)-3-nonenoic acid demonstrates HNE's relevance in flavor and odor analysis, highlighting its contribution to oily, coconut-like, and rancid odors (Dai et al., 2012).

Biotechnological Production of Chiral Hydroxyalkanoic Acids

- Chiral hydroxyalkanoic acids, derived from bacterial polyhydroxyalkanoates (PHAs), have been studied for their potential applications in fine chemical, pharmaceutical, and medical industries. This includes the production of unsaturated monomers like 3-hydroxy-8-nonenoic acid (Ren et al., 2005).

Lipid Peroxidation and Cellular Effects

- HNE, a product of lipid peroxidation, has been extensively studied for its reactivity, cytotoxicity, and interaction with DNA and proteins. It plays a significant role in cellular signaling and modulation of activities in physiological and pathological conditions (Spickett, 2013).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of (E)-3-Hydroxy-4-nonenoic Acid can be achieved through a multi-step synthesis pathway involving the conversion of starting materials into intermediate compounds and finally into the target compound.", "Starting Materials": [ "1-nonene", "Bromine", "Sodium hydroxide", "Sodium borohydride", "Sodium carbonate", "Sodium chloride", "Sulfuric acid", "Methanol", "Acetic anhydride", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Sodium sulfate", "Sodium carbonate", "Ethyl acetate", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "3-bromo-4-nonenoic acid" ], "Reaction": [ "1. Bromination of 1-nonene to form 3-bromo-4-nonene", "2. Hydrolysis of 3-bromo-4-nonene with sodium hydroxide to form 3-bromo-4-nonenoic acid", "3. Reduction of 3-bromo-4-nonenoic acid with sodium borohydride to form (E)-3-Hydroxy-4-nonenoic Acid", "4. Neutralization of the reaction mixture with sodium carbonate", "5. Extraction of the product with ethyl acetate", "6. Drying of the organic phase with sodium sulfate", "7. Removal of the solvent by evaporation", "8. Purification of the product by recrystallization from methanol" ] } | |

Número CAS |

1263035-59-1 |

Nombre del producto |

(E)-3-Hydroxy-4-nonenoic Acid |

Fórmula molecular |

C9H16O3 |

Peso molecular |

172.224 |

Nombre IUPAC |

(E)-3-hydroxynon-4-enoic acid |

InChI |

InChI=1S/C9H16O3/c1-2-3-4-5-6-8(10)7-9(11)12/h5-6,8,10H,2-4,7H2,1H3,(H,11,12)/b6-5+ |

Clave InChI |

PMFGHKDIYFNBMZ-AATRIKPKSA-N |

SMILES |

CCCCC=CC(CC(=O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-1-[4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrimidin-2-one](/img/structure/B585919.png)

![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrimidine-2,4-dione](/img/structure/B585920.png)